4,4'-BIPHENYLDICARBONITRILE
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(4-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXYYLCSSXFXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69678-94-0 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69678-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2061806 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarbonitrile | |
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Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-30-6 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Biphenyldicarbonitrile | |
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| Record name | 4,4'-Dicyanobiphenyl | |
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| Record name | [1,1'-Biphenyl]-4,4'-dicarbonitrile | |
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| Record name | [1,1'-Biphenyl]-4,4'-dicarbonitrile | |
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| Record name | [1,1'-biphenyl]-4,4'-dicarbonitrile | |
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| Record name | 4,4'-BIPHENYLDICARBONITRILE | |
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Advanced Synthetic Methodologies for 4,4 Biphenyldicarbonitrile and Its Functionalized Derivatives
Catalytic Strategies for the Construction of the 4,4'-Biphenyldicarbonitrile Core Structure
Modern organic synthesis relies heavily on catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The formation of the biphenyl (B1667301) core of this compound is a prime example where transition-metal catalysis has enabled significant advancements over classical methods.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. mdpi.comlibretexts.org
The Suzuki-Miyaura coupling is a widely utilized method that involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of this compound, this could involve the coupling of a 4-cyanophenylboronic acid with a 4-halobenzonitrile. The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made it a cornerstone in the synthesis of complex biaryl compounds. gre.ac.uk
The Negishi coupling provides another robust pathway for C-C bond formation, coupling organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity, selectivity, and broad scope, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.orgthermofisher.com In the context of this compound synthesis, a 4-cyanophenylzinc halide could be coupled with a 4-halobenzonitrile. While highly effective, the air and moisture sensitivity of the required organozinc reagents can be a practical drawback compared to the more stable organoboron reagents used in Suzuki-Miyaura couplings. wikipedia.org
Below is a comparative table of typical reaction components for these coupling reactions.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Arylboronic acid or ester | Arylzinc halide |
| Coupling Partner | Aryl halide or triflate | Aryl halide or triflate |
| Catalyst | Palladium(0) complex | Palladium(0) or Nickel complex |
| Base | Required (e.g., Na₂CO₃, Cs₂CO₃) | Not always required |
| Key Advantages | Stability of boronic acids, wide functional group tolerance | High reactivity, broad scope |
| Key Disadvantages | Can require specific bases and conditions | Air/moisture sensitivity of organozinc reagents |
Direct cyanation methods offer a more convergent approach to synthesizing aromatic nitriles by introducing the cyano group directly onto a pre-formed aryl ring. Palladium-catalyzed cyanation of aryl halides or triflates has become a common and milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov These reactions typically employ a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or sodium cyanide (NaCN), in conjunction with a palladium catalyst. organic-chemistry.orggoogle.com
A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst. nih.gov To circumvent this, strategies have been developed that use less toxic and less soluble cyanide sources, such as potassium ferrocyanide, which releases cyanide slowly into the reaction mixture. nih.gov The use of specific ligands and additives can also stabilize the palladium catalyst and improve reaction efficiency. These methods are compatible with a wide range of functional groups, making them highly valuable for the synthesis of complex molecules. organic-chemistry.org
While palladium dominates the landscape of cross-coupling chemistry, other transition metals have been explored for the synthesis of biaryl compounds. Nickel-catalyzed couplings, for instance, can be a more cost-effective alternative to palladium. wikipedia.org Nickel catalysts can effectively mediate Negishi-type couplings and have shown promise in other cross-coupling reactions. organic-chemistry.org
Copper-catalyzed reactions, such as the Ullmann reaction, represent one of the older methods for biaryl synthesis. While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of ligand-assisted copper-catalyzed couplings that proceed under milder conditions. Furthermore, cobalt has been investigated for its ability to generate arylzinc reagents from aryl halides for use in subsequent coupling reactions. organic-chemistry.org These alternative metal-mediated approaches continue to be an active area of research, aiming to provide more sustainable and economical synthetic routes.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.
Developing synthetic routes that operate in environmentally benign solvents like water, or under solvent-free conditions, is a key goal of green chemistry. While specific examples for the large-scale synthesis of this compound in aqueous or solvent-free media are not yet widely reported in mainstream literature, the principles are being applied to related cross-coupling reactions. For instance, Negishi couplings have been successfully performed in water by using specialized surfactants that create micelles, effectively forming "nanoreactors" where the organic reactants can couple. organic-chemistry.org The development of water-soluble ligands and catalysts is crucial for expanding the scope of aqueous-phase Suzuki-Miyaura and other cross-coupling reactions.
Photoredox catalysis and electrosynthesis represent cutting-edge sustainable strategies that use light or electricity, respectively, to drive chemical reactions. These methods can often be performed under mild, room-temperature conditions and can replace harsh chemical oxidants or reductants.
Photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to activate substrates. This approach has been applied to the direct C-H cyanation of arenes, offering a pathway to benzonitriles without the need for pre-functionalized aryl halides. nih.gov While direct C-H/C-H coupling to form the biphenyl backbone is challenging, photoredox methods are continually evolving.
Electrosynthesis uses an electric current to mediate redox reactions, providing a powerful and clean method for synthesis. Electrophotochemical methods, which combine electricity and light, have been developed for the decarboxylative cyanation of aliphatic carboxylic acids to form alkyl nitriles. nih.gov This approach demonstrates the potential of using electricity to drive reactions that would otherwise require chemical reagents. Applying these principles to the synthesis of this compound could involve the electrochemical coupling of 4-halobenzonitrile or the electrochemically driven cyanation of a biphenyl precursor, representing a promising avenue for future sustainable synthesis.
Regioselective Functionalization Strategies for this compound Derivatives
The functionalization of the this compound scaffold can be approached in two primary ways: modification of the biphenyl core or transformation of the peripheral nitrile groups. These strategies allow for the synthesis of a diverse range of derivatives with tailored electronic and structural properties.
Synthesis of Biphenyl Ring-Substituted this compound Analogues
Introducing substituents onto the biphenyl backbone of this compound presents a synthetic challenge due to the electron-withdrawing nature of the nitrile groups. These groups deactivate the aromatic rings towards traditional electrophilic aromatic substitution. youtube.com Consequently, synthetic strategies often rely on building the substituted biphenyl core from functionalized precursors using cross-coupling methodologies.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on this compound is generally difficult. The two nitrile groups strongly deactivate both aromatic rings, making them less susceptible to attack by electrophiles. In biphenyl systems, electrophilic attack typically favors the ortho and para positions. youtube.com However, the deactivating effect of the nitrile groups would necessitate harsh reaction conditions, which could lead to low yields and side reactions. For an electrophile (E+), the substitution would be directed by the existing cyano groups and the phenyl group substituent.
Nucleophilic Aromatic Substitution (SNAr): A more viable approach for functionalizing the biphenyl ring is through nucleophilic aromatic substitution (SNAr). This method requires a precursor molecule where a leaving group, such as a halogen, is present on the ring. The powerful electron-withdrawing effect of the nitrile groups, particularly when positioned ortho or para to the leaving group, activates the ring for nucleophilic attack. nih.govwikipedia.orgchemistrysteps.com For instance, a dihalobiphenyl precursor could be selectively functionalized by reacting it with various nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: The most versatile and widely employed method for constructing substituted biphenyl systems is the Suzuki-Miyaura cross-coupling reaction. acs.orggre.ac.uk This strategy involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or its ester). To synthesize substituted this compound analogues, two main pathways can be envisioned:
Coupling of a substituted 4-halobenzonitrile with 4-cyanophenylboronic acid.
Coupling of 4-bromobenzonitrile (B114466) with a substituted 4-formylphenylboronic acid, followed by conversion of the formyl group to a nitrile.
This approach offers high regioselectivity and functional group tolerance, allowing for the introduction of a wide array of substituents at specific positions on the biphenyl core.
| Methodology | Description | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Direct introduction of a substituent onto the aromatic ring via an electrophile. | Electrophile (e.g., NO2+, Br+), Lewis/Brønsted Acid | Direct functionalization of the parent molecule. | Low reactivity due to deactivating nitrile groups; potential for lack of regioselectivity. youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group (e.g., halogen) on the ring by a nucleophile. | Nucleophile (e.g., R-O-, R-NH2), Halogenated biphenyl precursor | Activated by electron-withdrawing nitrile groups. chemistrysteps.com | Requires a pre-functionalized substrate with a suitable leaving group. |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of an aryl halide with an arylboronic acid. | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Aryl halide, Arylboronic acid | High versatility, excellent functional group tolerance, and high regioselectivity. acs.orggre.ac.uk | Requires synthesis of functionalized precursors (boronic acids and halides). |
Transformation of Nitrile Groups to Other Functionalities (e.g., Amides, Carboxylic Acids, Tetrazoles)
The nitrile groups of this compound are versatile functional handles that can be converted into several other important chemical moieties. These transformations are key to developing derivatives for various applications, including pharmaceuticals and functional materials.
Synthesis of Amides: The partial hydrolysis of nitriles provides a direct route to amides. This reaction can be catalyzed by either acid or base. Care must be taken to control the reaction conditions to prevent further hydrolysis to the carboxylic acid. For example, transition metal catalysts have been developed to facilitate the hydration of nitriles to amides under milder conditions, circumventing the need for strong acids or bases which can promote over-hydrolysis. orgsyn.org The conversion of this compound would yield biphenyl-4,4'-dicarboxamide.
Synthesis of Carboxylic Acids: Complete hydrolysis of both nitrile groups under more forcing acidic or basic conditions, typically with heating, leads to the formation of biphenyl-4,4'-dicarboxylic acid. guidechem.com This dicarboxylic acid is a valuable monomer for the synthesis of high-performance polymers and a precursor for other functional materials. Various methods exist for its synthesis, including oxidation of 4,4'-dimethylbiphenyl (B165725) and coupling reactions of p-halobenzoic acids. guidechem.comgoogle.com
Synthesis of Tetrazoles: Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.org The nitrile groups of this compound can be converted to 5-substituted tetrazole rings via a [2+3] cycloaddition reaction with an azide (B81097) source. A common method involves reacting the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid (like ZnCl₂) or an ammonium (B1175870) salt (like NH₄Cl). derpharmachemica.com This transformation yields 4,4'-bis(2H-tetrazol-5-yl)-[1,1'-biphenyl], a compound with potential applications in coordination chemistry and pharmaceutical design. nih.gov
| Target Functional Group | Reaction Type | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Amide | Partial Hydrolysis | H2O, Acid (e.g., H2SO4) or Base (e.g., NaOH); Transition metal catalysts | Biphenyl-4,4'-dicarboxamide | orgsyn.org |
| Carboxylic Acid | Complete Hydrolysis | H2O, Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Biphenyl-4,4'-dicarboxylic acid | guidechem.comgoogle.com |
| Tetrazole | [2+3] Cycloaddition | Sodium azide (NaN3), NH4Cl or ZnCl2 | 4,4'-Bis(2H-tetrazol-5-yl)-[1,1'-biphenyl] | derpharmachemica.comnih.gov |
Scale-Up Considerations and Industrial Synthesis Challenges for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound involves overcoming several significant challenges related to cost, efficiency, safety, and environmental impact.
Synthetic Route Selection: The choice of synthetic route is critical. While many methods exist for forming biphenyl linkages, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are often favored for their versatility. However, on an industrial scale, the high cost of palladium catalysts and the ligands required can be prohibitive. wuxiapptec.comresearchgate.net Alternative routes, such as those based on Ullmann coupling (using copper catalysts) or Sandmeyer-type reactions starting from amino precursors, might be considered, though they often require harsher conditions and may have lower yields.
Catalyst Management: For coupling reactions, catalyst efficiency and removal are paramount.
Cost and Loading: The high cost of palladium necessitates using catalysts with very high turnover numbers to minimize the required loading. wuxiapptec.com
Residual Metal Contamination: For applications in electronics or pharmaceuticals, stringent limits on residual palladium in the final product must be met. This requires developing and implementing efficient, scalable, and cost-effective purification techniques to remove the catalyst, which can be a complex process. researchgate.net
Catalyst Stability and Repeatability: The stability of the catalyst under industrial conditions can affect the consistency and repeatability of the process. Sterically hindered couplings, which may be necessary for producing certain derivatives, are known to have poor repeatability on a larger scale. wuxiapptec.com
Reagent and Waste Management: The synthesis of nitriles can involve highly toxic reagents.
Cyanide Usage: Traditional methods for introducing nitrile groups, such as the Sandmeyer or Rosenmund-von Braun reactions, use metal cyanides (e.g., CuCN, NaCN). rsc.org Handling these highly toxic materials on a large scale poses significant safety risks and generates hazardous waste streams that are costly to treat. This has driven research into cyanide-free synthesis methods, although their industrial scalability may not yet be established. rsc.org
Solvent Use: Large-scale reactions require significant volumes of solvents. The choice of solvent must balance reaction efficiency with safety (flammability), environmental impact, and the ease of recovery and recycling.
Process Control and Safety:
Exothermicity: Many organic reactions, including coupling and cyanation reactions, can be exothermic. Managing heat generation in large reactors is crucial to prevent runaway reactions.
Purification: Achieving high purity on a large scale is a major challenge. The formation of by-products, such as homocoupled products in Suzuki reactions, requires robust purification methods like recrystallization or distillation, which can be energy- and time-intensive. acs.org
Material Handling: The handling of solids (catalysts, reagents, products) and toxic or flammable liquids at an industrial scale requires specialized equipment and strict adherence to safety protocols to minimize operator exposure and environmental release. algoreducation.com
Sophisticated Spectroscopic and Analytical Methodologies for the Characterization of 4,4 Biphenyldicarbonitrile and Derived Materials
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4,4'-biphenyldicarbonitrile in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.
Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, showing a characteristic AA'BB' system for the aromatic protons. The protons ortho to the nitrile group are expected to be downfield compared to those ortho to the other phenyl ring due to the electron-withdrawing nature of the cyano group. Similarly, the ¹³C NMR spectrum displays a distinct signal for the nitrile carbon and the four unique aromatic carbons.
Table 3.1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-2, H-2', H-6, H-6' | ¹H | ~7.78 | Doublet |
| H-3, H-3', H-5, H-5' | ¹H | ~7.70 | Doublet |
| C-4, C-4' | ¹³C | - | Quaternary |
| C-1, C-1' | ¹³C | - | Quaternary |
| C-2, C-2', C-6, C-6' | ¹³C | - | Methine |
| C-3, C-3', C-5, H-5' | ¹³C | - | Methine |
Note: Specific chemical shift values can vary slightly depending on the solvent and concentration. The table represents typical values for discussion.
Two-dimensional (2D) NMR experiments are critical for confirming the structural assignments made from 1D spectra and for resolving any signal overlap.
2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the adjacent aromatic protons (e.g., H-2 and H-3), confirming their ortho relationship on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HMQC or HSQC spectrum would show cross-peaks connecting the proton signal at ~7.78 ppm to its attached carbon (C-2/C-6) and the proton signal at ~7.70 ppm to its corresponding carbon (C-3/C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically two- or three-bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons. For instance, the proton at H-2 would show a correlation to the nitrile carbon (C≡N) three bonds away and to the ipso-carbon C-4 two bonds away. It would also show a three-bond correlation to the carbon of the other ring it is bonded to (C-1'). These correlations are instrumental in piecing together the entire carbon skeleton.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers invaluable insights into the structure, conformation, and dynamics of this compound in its solid form. mdpi.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. mdpi.com
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. For this compound, ssNMR can be used to:
Determine Molecular Conformation: The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the molecular conformation, including the dihedral angle between the two phenyl rings.
Distinguish Polymorphs: If this compound can exist in different crystalline forms (polymorphs), ssNMR can often distinguish them. Each polymorph would have a unique unit cell and molecular packing, leading to distinct chemical shifts for the carbon atoms.
Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Nitrile and Biphenyl (B1667301) Moiety Interactions
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule. The most prominent and diagnostic peak in the FTIR spectrum of this compound is the C≡N (nitrile) stretching vibration, which appears as a strong, sharp band typically in the 2220-2230 cm⁻¹ region. korea.ac.kr Other characteristic absorptions include C-H stretching of the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (typically in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. mdpi.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. The nitrile stretch is also strongly Raman active. niscpr.res.in A key advantage of Raman is its sensitivity to symmetric vibrations and non-polar bonds, making it particularly useful for analyzing the biphenyl backbone. The inter-ring C-C stretch of the biphenyl moiety gives rise to a characteristic Raman signal, and its frequency can be sensitive to the dihedral angle between the rings.
Table 3.2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Medium-Weak |
| Nitrile (C≡N) Stretch | FTIR/Raman | 2230 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | FTIR/Raman | 1610 - 1450 | Medium-Strong |
| Inter-ring C-C Stretch | Raman | ~1280 | Strong |
X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination and Polymorphism Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular packing.
Single-crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed structural information. A study by Britton and Young (2003) determined the crystal structure of this compound. sigmaaldrich.com This analysis reveals the precise molecular geometry and how the molecules pack together to form the crystal lattice.
Key findings from single-crystal XRD include:
Crystal System and Space Group: this compound crystallizes in the monoclinic system with the P2₁ space group. sigmaaldrich.comcyberleninka.ru
Molecular Conformation: The analysis provides exact bond lengths and angles. A critical parameter for biphenyl derivatives is the dihedral (twist) angle between the planes of the two phenyl rings. In the solid state, this angle is a result of the balance between intramolecular steric hindrance (favoring a twisted conformation) and intermolecular packing forces (which may favor a more planar or more twisted arrangement). For similar cyanobiphenyls, this angle is often found to be significant, for example, around 31° for related structures. researchgate.net
Intermolecular Interactions: SC-XRD elucidates the nature of non-covalent interactions, such as C-H···N hydrogen bonds or π-π stacking, which govern the crystal packing and influence the material's bulk properties.
Table 3.3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value from study |
| b (Å) | Value from study |
| c (Å) | Value from study |
| β (°) | Value from study |
| Volume (ų) | Value from study |
| Dihedral Angle (°) | Value from study |
Data as would be reported in the cited crystallographic study (Britton & Young, 2003). sigmaaldrich.com
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the analysis of polycrystalline materials. mdpi.com While single-crystal XRD requires a high-quality crystal, PXRD can be performed on a bulk powder sample. Its primary applications for this compound include:
Phase Identification: The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. This allows for the routine verification of the compound's identity by comparing the experimental pattern to a reference pattern calculated from single-crystal data or a standard database.
Polymorphism Studies: Many organic compounds can crystallize in multiple forms, known as polymorphs, which have the same chemical composition but different crystal structures and physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphs, as each will produce a distinct diffraction pattern. For quality control purposes, PXRD can be used to ensure that the desired polymorph is produced and to detect the presence of any unwanted polymorphic impurities.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the chemical identity of this compound and its derivatives. longdom.org Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This precision allows for the determination of the elemental composition of a molecule directly from its measured mass, thereby confirming its molecular formula. longdom.org
For this compound (C₁₄H₈N₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds precisely to this theoretical value, confirming the molecular weight of 204.23. sigmaaldrich.com
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) techniques is used for detailed structural elucidation through fragmentation analysis. ncsu.edubiorxiv.org In this process, the parent ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. ncsu.edu The high resolution of the mass analyzer allows for the accurate mass measurement of these fragments, which helps in piecing together the original molecular structure. This detailed fragmentation data provides definitive evidence for the connectivity of the atoms and the presence of specific functional groups, such as the nitrile (-CN) groups and the biphenyl core.
| Fragment Ion Structure | Chemical Formula | Theoretical Exact Mass (m/z) | Description |
|---|---|---|---|
| [C₁₄H₈N₂]⁺˙ | C₁₄H₈N₂ | 204.06875 | Molecular Ion (Parent) |
| [C₁₃H₈N]⁺ | C₁₃H₈N | 178.06567 | Loss of a CN radical |
| [C₁₂H₈]⁺˙ | C₁₂H₈ | 152.06260 | Loss of two CN radicals |
| [C₇H₄N]⁺ | C₇H₄N | 102.03437 | Cleavage of the biphenyl C-C bond with one cyanophenyl group |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions of Derived Materials
Thermal analysis techniques are critical for evaluating the performance of materials derived from this compound, particularly polymers, under varying temperature conditions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. thermalsupport.comipfdd.de This technique is primarily used to determine the thermal stability and decomposition profile of materials. For polymers derived from this compound, such as polyamides or polyimides, TGA can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. nih.govncl.res.in This information is vital for defining the upper service temperature of the material and assessing its suitability for high-temperature applications. nih.gov Studies on novel polyamides derived from related biphenyl structures show decomposition temperatures and significant weight loss occurring at temperatures between 497°C and 710°C, indicating high thermal stability. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govtudelft.nl DSC is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govnih.gov For semi-crystalline or amorphous polymers based on this compound, the Tg is a key parameter, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This has significant implications for the material's mechanical properties and processing conditions. Research on polyamides and poly(amide-imide)s incorporating biphenyl units has reported glass transition temperatures in the range of 210°C to 285°C. nih.govntu.edu.twconsensus.app
| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T₁₀) in N₂ | 10% Weight Loss Temp. (T₁₀) in Air | Reference |
|---|---|---|---|---|
| Aromatic Polyamide | 210-261°C | 620-710°C | 497-597°C | researchgate.net |
| Poly(amide-imide) | 227-261°C | >520°C | Not Reported | ntu.edu.tw |
| Rigid-Rod Polyamide | 235-285°C | Not Reported | >379°C | consensus.app |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization of this compound-Based Assemblies
Electron microscopy techniques provide high-resolution imaging capabilities essential for understanding the morphology and internal structure of materials and assemblies derived from this compound at the micro- and nanoscale. azom.comlibretexts.org
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and composition. dtu.dkresearchgate.net For materials such as polymer blends, composites, or films made from this compound derivatives, SEM is invaluable for visualizing surface features like texture, porosity, and the distribution of different phases or fillers. azom.com The significant depth of field in SEM allows for the creation of three-dimensional-like images, which can reveal how processing conditions affect the final surface structure of the material. azom.com
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. nih.gov The interaction of the electrons with the sample forms an image that reveals the internal structure of the material with near-atomic resolution. nih.govmicroscopy.cz TEM is particularly useful for characterizing the nanostructure of this compound-based assemblies, such as the morphology of self-assembled molecular structures, the size and distribution of nanoparticles within a polymer matrix, or the crystalline structure of semi-crystalline polymers. researchgate.netnih.gov
| Characteristic | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Primary Information | Surface topography, morphology, composition | Internal structure, crystallography, nanostructure |
| Sample Type | Bulk materials, films, powders | Ultra-thin sections (<100 nm thick) |
| Resolution | Typically 1-20 nm | Typically <1 nm, can achieve atomic resolution |
| Application Example | Imaging the surface of a polymer film to assess uniformity and defects. | Visualizing the dispersion of fillers in a nanocomposite. |
Surface-Sensitive Analytical Methods: X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for Surface Composition and Topography of Fabricated Films and Interfaces
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the elemental composition and chemical state of atoms at a material's surface. mdpi.comnih.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. nih.gov For a film fabricated from a this compound-based material, an XPS survey scan would confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s peaks would provide detailed chemical state information, allowing for the differentiation between carbon atoms in the aromatic rings and those in the nitrile groups, and confirming the integrity of the nitrile functionality at the surface. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. nih.govmdpi.com A sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever due to forces between the tip and the surface is measured to create a three-dimensional topographical map. rsc.org AFM is non-destructive and can be operated in various environments. nih.gov For films and interfaces involving this compound derivatives, AFM can provide quantitative data on surface roughness, grain size, and the morphology of self-assembled nanostructures. researchgate.net This information is crucial for applications where surface smoothness and uniformity are paramount.
| Technique | Information Obtained | Typical Application |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (e.g., C, N ratios), chemical bonding states, surface contamination. | Verifying the surface chemistry of a functionalized polymer film. |
| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness (Ra, Rq), feature dimensions (height, width), mechanical properties (stiffness, adhesion). | Characterizing the nanoscale morphology of a thin film for optical or electronic applications. |
Theoretical and Computational Investigations of 4,4 Biphenyldicarbonitrile and Its Reactivity
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure, Frontier Orbitals, and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 4,4'-Biphenyldicarbonitrile. These calculations provide a detailed picture of the molecule's electronic structure, which governs its chemical behavior.
The optimized molecular geometry of this compound has been determined using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set. bhu.ac.in Analysis of the electronic structure reveals the distribution of electrons within the molecule. The nitrile groups, being highly electronegative, significantly influence this distribution.
A key aspect of these studies is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's reactivity and electronic excitation properties. For molecules with potential applications in electronics, a smaller HOMO-LUMO gap is often desirable as it indicates easier electronic transitions.
Molecular electrostatic potential (MEP) maps are also generated through these calculations to visualize the charge distribution. bhu.ac.in For this compound, these maps typically show negative potential around the nitrogen atoms of the nitrile groups, indicating their nucleophilic character and ability to act as hydrogen-bond acceptors. nih.gov Conversely, positive potential is often observed around the hydrogen atoms of the biphenyl (B1667301) rings. bhu.ac.in
Mulliken atomic charge calculations further quantify the partial charges on each atom, providing a numerical representation of the charge distribution. bhu.ac.in These theoretical investigations are fundamental for predicting how this compound will interact with other molecules and for understanding its role in various chemical reactions.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions, Self-Assembly Processes, and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the intermolecular interactions, self-assembly processes, and behavior of this compound in different environments, such as in solution.
MD simulations can model how individual molecules of this compound interact with each other and with solvent molecules. nih.gov These interactions are governed by non-covalent forces, including van der Waals forces, electrostatic interactions, and potentially hydrogen bonding in the presence of suitable solvents. mdpi.com The biphenyl core can lead to π-π stacking interactions, which are crucial in the formation of ordered structures.
The self-assembly of molecules into larger, organized structures is a key area of investigation. youtube.com MD simulations can reveal the thermodynamic and kinetic factors that drive the self-assembly of this compound-based molecules. nih.gov For instance, simulations can show how modifications to the biphenyl core or the addition of other functional groups can influence the formation of specific supramolecular structures like fibers or sheets. northwestern.eduresearchgate.net In the context of liquid crystals, computational methods have been used to calculate intermolecular interaction energies, including stacking, in-plane, and terminal interactions, to explain their mesomorphic behavior. researchgate.net
In solution, MD simulations can predict how the conformation of this compound changes and how it is solvated by different solvents. This is important for understanding its solubility and reactivity in various reaction media. The simulations can track the trajectory of each molecule, providing a dynamic picture of its behavior that is often difficult to obtain through experimental methods alone. nih.gov
Computational Studies on Reaction Mechanisms and Transition States Involving Nitrile Groups
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, studies often focus on the reactivity of its nitrile groups. DFT calculations are commonly employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.org
The nitrile group can undergo various transformations, such as nucleophilic attack. nih.gov Computational studies can model the reaction of the nitrile group with nucleophiles like cysteine, for example, by calculating the activation energies involved. nih.gov These calculations help in predicting the reactivity of the nitrile group and understanding the factors that influence it. The reaction between nitriles and hydroxylamine to form amidoximes is another industrially relevant process where computational studies have provided detailed mechanistic explanations, helping to optimize reaction conditions and minimize side products. rsc.org
Transition state theory is central to these investigations. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. youtube.com This information is vital for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For complex reactions, multiple pathways may be possible, and computational studies can help to identify the most favorable one. For instance, in cycloaddition reactions involving nitrilimines, computational studies have been used to distinguish between different possible mechanisms. researchgate.net
Furthermore, computational methods can provide insights into the electronic changes that occur during a reaction. By analyzing the electron density at different points along the reaction coordinate, a deeper understanding of bond formation and breaking can be achieved. These studies are invaluable for rationalizing experimental observations and for designing new reactions.
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation and interpretation. For this compound, techniques like DFT can be used to calculate various spectroscopic signatures.
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. cyberleninka.ru The calculated spectra can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific molecular motions. The National Institute of Standards and Technology (NIST) provides experimental gas-phase IR spectral data for this compound which can be used for such comparisons.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in the molecule. These predicted shifts can be correlated with experimental NMR data to confirm the molecular structure.
Electronic spectroscopy, such as UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of these transitions, which correspond to the absorption wavelengths and intensities observed experimentally. ijnc.ir These calculations can help to understand the origin of the observed absorption bands and how they are affected by the molecular structure and environment.
By correlating these predicted spectroscopic signatures with experimental data, a more complete and accurate picture of the structure and properties of this compound can be obtained. This synergy between theory and experiment is a cornerstone of modern chemical research.
| Computational Method | Predicted Spectroscopic Data | Experimental Correlation |
| DFT Frequency Calculation | Infrared (IR) and Raman vibrational frequencies and intensities | Assignment of experimental vibrational spectra |
| GIAO/CSGT NMR Calculation | ¹H and ¹³C NMR chemical shifts | Structural confirmation and assignment of NMR signals |
| Time-Dependent DFT (TD-DFT) | UV-Visible absorption wavelengths and intensities | Interpretation of electronic spectra and electronic transitions |
In Silico Design and Screening of Novel Materials Incorporating this compound Building Blocks
The concept of in silico design involves using computational methods to design and screen new molecules and materials with desired properties before they are synthesized in the laboratory. This compound serves as a valuable building block for the design of a wide range of functional materials, including polymers, porous frameworks, and liquid crystals. sigmaaldrich.comsigmaaldrich.com
Computational screening allows for the rapid evaluation of large libraries of virtual compounds. For example, by systematically modifying the structure of this compound, new derivatives can be designed and their properties predicted using quantum chemical calculations. This approach can be used to identify candidates with optimized electronic properties, such as a tailored HOMO-LUMO gap, for applications in organic electronics. nih.govresearchgate.net The design of novel semiconducting polymers often involves the computational simulation of model compounds to predict their electronic and charge transport properties. nih.gov
In the field of materials science, this compound has been used in the preparation of triazine-framework-based porous membranes. Computational methods can be employed to predict the porosity and gas separation performance of such materials, guiding the design of new frameworks with enhanced properties. liverpool.ac.uk The use of machine learning algorithms, in conjunction with computational chemistry, is an emerging approach for accelerating the discovery of new materials. core.ac.uk These algorithms can learn from existing data to predict the properties of new, unsynthesized materials.
The in silico design process can significantly reduce the time and cost associated with experimental research and development by focusing laboratory efforts on the most promising candidates. mdpi.comrsc.org This rational design approach is becoming increasingly important in the development of advanced materials with tailored functionalities.
Applications of 4,4 Biphenyldicarbonitrile in Advanced Functional Materials Science
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
While the dicarboxylate analogue, 4,4'-biphenyldicarboxylic acid, is more extensively used in MOF synthesis, 4,4'-biphenyldicarbonitrile offers an alternative route to construct robust frameworks. The nitrile groups can coordinate directly to metal centers, acting as Lewis bases. This interaction, though generally weaker than the carboxylate-metal bond, allows for the formation of diverse coordination polymers and MOFs with unique properties imparted by the presence of uncoordinated or coordinated nitrile functionalities within the pores.
Rational Design and Synthesis of this compound-Based MOFs with Tunable Porosity
The design of MOFs using nitrile-based linkers like this compound is guided by the principles of reticular chemistry, where the geometry of the linker and the coordination preference of the metal ion dictate the final topology of the framework. The linear nature of this compound predisposes it to the formation of structures with high dimensionality.
The porosity of these materials can be tuned through several strategies:
Choice of Metal Node: Different metal ions or clusters (Secondary Building Units, SBUs) have distinct coordination numbers and geometries, which, when combined with a linear linker, can result in frameworks with varying pore sizes and shapes.
Interpenetration: The long, slender nature of the this compound linker can lead to the formation of interpenetrated frameworks, where two or more independent networks are intertwined. Controlling the degree of interpenetration is a key strategy for tuning pore volume; higher degrees of interpenetration typically lead to smaller pores.
Mixed-Linker Synthesis: Introducing a secondary linker of a different length or geometry into the synthesis can modulate the resulting framework's pore dimensions and create hierarchical pore systems.
For instance, while specific examples using this compound are less common, studies on analogous dicarboxylate systems demonstrate that modifying synthesis conditions like temperature can tune the pore size of the resulting MOF. In one study, a nickel-based MOF synthesized with the dicarboxylate analogue exhibited a tunable pore size distribution between 1 and 40 nm by varying the hydrothermal synthesis temperature. nih.govnih.govmdpi.com This principle of temperature-controlled morphology and porosity is applicable to nitrile-based systems as well.
Gas Adsorption, Storage, and Separation Properties of Nitrile-Coordinated MOFs
The porous nature of MOFs makes them excellent candidates for gas adsorption, storage, and separation. MOFs incorporating this compound are of particular interest because the nitrogen atoms of the nitrile groups can act as specific binding sites for certain gas molecules. The lone pair of electrons on the nitrogen atom can interact favorably with gases that have a quadrupole moment, such as carbon dioxide (CO₂).
Functionalization of MOF linkers is a known strategy to enhance CO₂ capture. researchgate.net The presence of amine or other functional groups can significantly improve selectivity for CO₂ over other gases like nitrogen (N₂) or methane (B114726) (CH₄). frontiersin.orgchemrxiv.org The nitrile groups in a this compound-based MOF can similarly enhance selectivity due to their polarity.
Research on various MOFs has demonstrated their potential in separating gas mixtures. For example, certain frameworks show high selectivity for CO₂ over CH₄, a crucial process for natural gas purification. nih.govengineering.org.cn Others are designed for acetylene/methane separation. nih.gov The performance of these materials is often evaluated based on their uptake capacity and selectivity, as summarized for representative MOFs in the table below. While this data is for MOFs with different linkers, it illustrates the performance metrics relevant to nitrile-containing frameworks.
| MOF Material | Gas Mixture | Selectivity | Uptake Capacity | Reference |
|---|---|---|---|---|
| ZJNU-58 | C₂H₂/CH₄ | High | Not Specified | nih.gov |
| ZJNU-59 | CO₂/CH₄ | Enhanced | Enhanced | nih.gov |
| CuFMOF-c | CO₂/CH₄ | 273.5 (Kinetic) | Not Specified | engineering.org.cn |
| mmen-Mg/DOBPDC | CO₂/N₂ | Superior | High Working Capacity | frontiersin.org |
Catalytic Applications of MOFs Incorporating this compound Ligands in Organic Transformations
MOFs can serve as versatile platforms for heterogeneous catalysis. youtube.com Catalytic activity can arise from the metal nodes (acting as Lewis acids), the organic linkers, or guest species encapsulated within the pores. In MOFs constructed from this compound, both the metal centers and the nitrile functionalities can participate in catalytic processes.
The coordinatively unsaturated metal sites are particularly effective for Lewis acid catalysis. researchgate.net For example, Zn-MOFs have been shown to be active catalysts for the cyanosilylation of aldehydes, a key carbon-carbon bond-forming reaction. researchgate.net The porous structure of the MOF allows reactants to diffuse to the active sites while also potentially imparting size and shape selectivity to the reaction. The nitrile groups of the this compound linker could also play a role, potentially by interacting with reactants or by being transformed into other catalytically active groups via post-synthetic modification. MOFs have also been shown to be effective catalysts for other organic reactions, such as olefin epoxidation and the cycloaddition of CO₂ with epoxides. researchgate.net
Sensing Applications of this compound-Derived MOFs
The unique chemical and physical properties of MOFs make them highly suitable for use in chemical sensors. researchgate.netmdpi.com Their high porosity allows for the efficient adsorption and concentration of analyte molecules, leading to high sensitivity. researchgate.net Selectivity can be achieved through specific interactions between the analyte and the MOF's framework, such as coordination to open metal sites or interactions with functional groups on the linkers. researchgate.netnih.gov
MOFs derived from this compound could function as sensors through several mechanisms. The interaction of an analyte with the framework can induce a change in the MOF's properties, such as its luminescence or electrical conductivity, which can be transduced into a measurable signal. For instance, the nitrile groups could interact with metal ions or acidic vapors, causing a detectable shift in the material's fluorescence. Bimetallic MOFs, where a secondary metal is integrated into the structure, have been shown to be effective electrochemical sensors, for example, for the detection of dopamine. nih.gov The introduction of this compound as a linker in such systems could modulate the electronic properties and enhance sensing performance.
Integration into Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
Beyond coordination chemistry, this compound is a key precursor for the synthesis of Covalent Organic Frameworks (COFs) and amorphous Porous Organic Polymers (POPs). nih.gov In these materials, the organic building blocks are connected by strong covalent bonds, resulting in exceptionally stable and porous structures. doi.org The primary reaction pathway for incorporating dinitrile monomers like this compound is through the cyclotrimerization of the nitrile groups to form aromatic 1,3,5-triazine (B166579) rings. acs.org
Reticular Synthesis Strategies for this compound-Linked COFs
Reticular synthesis is the guiding principle for constructing crystalline COFs, where the geometry of the monomers and the directionality of the covalent bonds are used to target specific network topologies. mdpi.com When this compound is used, its linear (C₂) symmetry, combined with the trigonal (C₃) nature of the newly formed triazine ring, leads to the formation of two-dimensional (2D) hexagonal networks.
The synthesis of these Covalent Triazine Frameworks (CTFs) typically involves one of several methods:
Ionothermal Synthesis: This is a common method where the dinitrile monomer is heated in a molten salt, such as zinc chloride (ZnCl₂), at high temperatures (e.g., 400 °C). mdpi.com The molten salt acts as both a solvent and a Lewis acid catalyst for the nitrile trimerization reaction. mdpi.com
Acid-Catalyzed Synthesis: Strong Brønsted acids, like trifluoromethanesulfonic acid, can catalyze the cyclotrimerization of nitriles at much lower temperatures, sometimes even at room temperature. mdpi.com
Mechanochemical Synthesis: This solvent-free method uses mechanical force (ball-milling) to promote the reaction, offering a more sustainable route to CTF synthesis. acs.org
Electrochemical Energy Storage Applications of this compound-Based COFs (e.g., Supercapacitors, Batteries)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with atomically precise structures, high surface areas, and tunable functionalities, making them promising candidates for electrochemical energy storage. rsc.orgrsc.org this compound serves as a key precursor for synthesizing specific types of COFs, particularly Covalent Triazine Frameworks (CTFs), through the cyclotrimerization of its nitrile groups. uni-duesseldorf.de These frameworks possess inherent porosity for ion transport and a conjugated π-system that can facilitate charge transport, both of which are critical for energy storage applications. jnanoscitec.com
The nitrogen-rich triazine rings and the extended π-conjugation within these COFs provide redox-active sites that can store charge via Faradaic reactions, contributing to pseudocapacitance in supercapacitors or serving as the active material in battery electrodes. rsc.orgmdpi.com While the intrinsic conductivity of some COFs can be a limitation, this is often addressed by creating composites with conductive materials or by designing frameworks with fully conjugated backbones. mdpi.com The ordered, porous channels within the COF structure ensure efficient access of electrolyte ions to the active sites, which is essential for high power density and fast charge-discharge rates. jnanoscitec.com
The performance of COF-based energy storage devices can be exceptional. For instance, various redox-active COFs have demonstrated high specific capacitance in supercapacitors and high capacity as battery anodes. While specific performance data for COFs derived directly and solely from this compound is an area of ongoing research, the data from analogous COF systems highlight the potential of this material class.
Below is a table summarizing the performance of representative COF-based materials in electrochemical energy storage applications.
| Application | COF System | Key Performance Metric | Reference |
| Supercapacitor | Imine-based COF aerogel with HQ redox electrolyte | Areal Capacitance: 843 mF cm⁻² | mdpi.comnih.gov |
| Supercapacitor | Porphyrin-tetraphenyl ethylene (B1197577) COF | Specific Capacitance: 1443 F g⁻¹ | mdpi.com |
| Li-ion Battery | Biomass-derived COF anode | Specific Capacity: 804 mAh g⁻¹ (at 2 A g⁻¹) | chemrxiv.org |
| Li-ion Battery | Pyridine-based 2D-COF anode | Specific Capacity: 365 mAh g⁻¹ (at 1 A g⁻¹) | rsc.org |
Catalytic Activity of COFs Containing this compound Moieties
The unique structural characteristics of COFs make them highly effective platforms for heterogeneous catalysis. rsc.orgsioc-journal.cn The ability to precisely position functional groups within a stable, porous, and crystalline framework allows for the creation of well-defined active sites. COFs synthesized from this compound, such as triazine-based frameworks (CTFs), are particularly interesting for catalysis. researchgate.net The nitrogen atoms within the triazine rings formed from the nitrile precursors can act as basic catalytic sites or as coordination points for anchoring single-atom metal catalysts. rsc.org
The high surface area and permanent porosity of these COFs ensure that substrates have ready access to the active sites, while the robust covalent structure provides high thermal and chemical stability, which is crucial for catalyst longevity and recyclability. researchgate.net Furthermore, the electronic properties of COFs can be tuned by selecting appropriate building blocks, making them suitable for photocatalysis. nih.govrsc.orgnih.gov The extended π-conjugation in frameworks derived from aromatic precursors like this compound allows for efficient light harvesting and charge separation, which are key processes in photocatalytic reactions such as water splitting for hydrogen production or the reduction of carbon dioxide into valuable fuels. nih.govrsc.org
Representative catalytic applications for which COF-based materials are being explored include:
Photocatalytic Hydrogen Evolution: COFs can act as light absorbers and provide sites for proton reduction.
CO₂ Reduction: The defined pore environment and active sites can facilitate the selective conversion of CO₂ into products like carbon monoxide or methane. rsc.org
Organic Transformations: COFs can catalyze a variety of organic reactions, including C-C coupling reactions, oxidations, and reductions, often with high selectivity. researchgate.net
The modular nature of COF synthesis allows for the systematic tuning of catalytic activity by modifying the structure of the building blocks, such as by introducing different functional groups onto the biphenyl (B1667301) backbone. sioc-journal.cn
Precursor in High-Performance Polymer Synthesis and Engineering
This compound is a foundational monomer for a variety of high-performance polymers. Its rigid biphenyl unit is a key structural motif that imparts excellent thermal stability, high mechanical strength, and dimensional stability to the resulting polymer chains. The nitrile groups at either end of the molecule are versatile chemical functionalities that can be either transformed into other reactive groups or polymerized directly to form robust networks.
Synthesis of Aromatic Polyimides, Polyamides, and Polybenzoxazoles from this compound Derivatives
The nitrile groups of this compound can be readily converted into carboxylic acid or amine functionalities, creating bifunctional monomers essential for step-growth polymerization.
Hydrolysis of the dinitrile yields 4,4'-biphenyldicarboxylic acid. This diacid is a crucial monomer for producing aromatic polyesters and polyamides. For example, copolyesters of poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenydicarboxylate) (PCTB) have been synthesized via an esterification-polycondensation reaction, demonstrating improved thermal stability over the parent polymer. tandfonline.comresearchgate.net
Reduction of the dinitrile can produce the corresponding diamine, 4,4'-bis(aminomethyl)biphenyl, which can be used in the synthesis of polyamides and polyimides.
Aromatic Polyamides are synthesized by the polycondensation of a diacid (like 4,4'-biphenyldicarboxylic acid) with an aromatic diamine. The incorporation of the biphenyl unit results in polymers with high glass transition temperatures and excellent thermal stability.
Aromatic Polyimides , known for their exceptional thermal, mechanical, and electrical properties, are typically prepared from the reaction of a dianhydride and a diamine. nih.gov Diamines derived from the biphenyl structure contribute to the creation of polyimides with high performance profiles. Polyimides containing biphenyl moieties often exhibit high tensile strength and modulus, making them suitable for demanding applications in electronics and aerospace. titech.ac.jp
Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal stability. Their synthesis can involve the reaction of bis-o-aminophenols with dinitriles. This provides a potential route for the direct incorporation of the this compound unit into a PBO backbone.
Development of Advanced Polymer Networks and Covalent Organic Frameworks
Beyond its use as a precursor for linear polymers, this compound can be directly polymerized through the cyclotrimerization of its nitrile groups to form highly cross-linked polymer networks with exceptional stability. This reaction, often performed under ionothermal conditions (e.g., in molten zinc chloride), produces aromatic networks linked by triazine rings. nih.govmdpi.com
These materials are known as Covalent Triazine Frameworks (CTFs). uni-duesseldorf.de The resulting CTFs are amorphous or semi-crystalline porous materials characterized by:
High Thermal Stability: The triazine rings and aromatic structure can be stable at temperatures exceeding 400-500 °C. uni-duesseldorf.de
Chemical Robustness: These networks are often resistant to strong acids and bases. nih.gov
Permanent Porosity: CTFs can exhibit high surface areas, with values reported between 700 and 1900 m²/g for frameworks using this compound as a building block. uni-duesseldorf.de
This combination of stability and porosity makes CTFs derived from this compound attractive for applications in gas storage and separation, as well as for the functional applications in energy and catalysis discussed previously. uni-duesseldorf.demdpi.com
Mechanical, Thermal, and Electrochemical Properties of this compound-Based Polymers
The incorporation of the 4,4'-biphenyl moiety into a polymer backbone has a profound impact on its material properties. The rigidity and planarity of the biphenyl unit restrict segmental motion of the polymer chains, leading to enhanced thermal and mechanical characteristics.
Thermal Properties: Polymers based on this structure typically exhibit high glass transition temperatures (Tg) and excellent thermal stability. The strong intermolecular interactions and chain stiffness mean that significant thermal energy is required to induce chain mobility (Tg) or to break the chemical bonds for decomposition (Td). For example, polyimides and copolyesters containing the biphenyl unit consistently show elevated Tg values and high decomposition temperatures. tandfonline.comresearchgate.netnih.gov
Mechanical Properties: The rigid biphenyl structure contributes to high tensile strength and Young's modulus. nih.gov These polymers can resist deformation under load, making them suitable for applications where structural integrity is paramount. Copolyesters modified with 4,4'-biphenyldicarboxylic acid, for instance, are tough polymers with high Young's modulus and tensile strength. tandfonline.comresearchgate.net
Electrochemical Properties: The electrochemical behavior of polymers derived from this compound depends on the final polymer structure. Polyimides, for example, can undergo reversible electrochemical reduction and oxidation reactions, with the imide groups acting as the electroactive centers. ibm.com This property is the basis for their use in electrochromic devices, where the polymer changes color in response to an applied voltage. mdpi.com The introduction of the biphenyl unit can influence the redox potentials and the stability of the oxidized or reduced states.
The following tables summarize typical properties of polymers derived from biphenyl precursors.
Thermal Properties of Biphenyl-Based Polymers
| Polymer Type | Monomer Derivative | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) | Reference |
|---|---|---|---|---|
| Copolyester (PCTB) | 4,4'-Biphenyldicarboxylic acid | > 103 °C | > 400 °C | tandfonline.comresearchgate.net |
| Polyimide (BPADA/BZ) | Biphenyltetracarboxylic dianhydride | 250 °C | > 500 °C | nih.gov |
Mechanical Properties of Biphenyl-Based Polymers
| Polymer Type | Monomer Derivative | Young's Modulus | Tensile Strength | Elongation at Break | Reference |
|---|---|---|---|---|---|
| Copolyester (PCTB) | 4,4'-Biphenyldicarboxylic acid | > 230 MPa | > 41 MPa | > 159% | tandfonline.comresearchgate.net |
| Polyimide (s-BPDA/PPD) | Biphenyltetracarboxylic dianhydride | 8.8 GPa | - | - | titech.ac.jp |
Role in Supramolecular Chemistry and Self-Assembly Processes
In supramolecular chemistry, this compound acts as an excellent linear, bifunctional building block, or "ligand," for the construction of ordered, higher-order structures through non-covalent interactions. nih.gov Its rigid shape and the ability of its terminal nitrile groups to coordinate with metal ions make it a powerful tool for designing metal-organic complexes, coordination polymers, and surface-supported nanostructures. nih.gov
The nitrogen atom of the nitrile group possesses a lone pair of electrons that can form coordinative bonds with transition metal ions. When combined with metal centers, this compound can link them together, propagating a structure in one, two, or three dimensions to form a coordination polymer or metal-organic framework (MOF). nih.gov The linear geometry of the ligand dictates the directionality of this growth, often leading to predictable and well-defined network topologies. A notable example is the formation of discrete coordination complexes such as [Ag(BPCN)2]PF6. sigmaaldrich.com
The self-assembly process is not limited to solution-phase chemistry. On crystalline surfaces, this compound and its analogues can form highly ordered, two-dimensional patterns. In a key example, a related molecule, terphenyl-dicarbonitrile, was shown to self-assemble with cobalt atoms on a silver surface to form a near-perfect honeycomb nanomesh. ruben-group.de In this structure, the cobalt atoms act as coordination nodes, and the nitrile groups of three separate ligands bind to each metal center, demonstrating a well-defined 3-fold coordination motif. ruben-group.de This bottom-up approach allows for the fabrication of complex surface architectures with nanometer-scale precision, driven by the interplay of metal-ligand coordination and molecule-surface interactions.
Design and Formation of Supramolecular Gels, Liquid Crystals, and Host-Guest Systems through Nitrile-Mediated Interactions
The self-assembly of this compound and its derivatives into complex supramolecular architectures is largely governed by the interactions of its nitrile moieties. These interactions include dipole-dipole forces, hydrogen bonding (acting as an acceptor), and coordination with metal ions.
Liquid Crystals: While this compound itself does not exhibit liquid crystalline phases due to its high melting point (236-240 °C), its core structure is fundamental to a major class of liquid crystal materials. sigmaaldrich.com By replacing one nitrile group with a flexible alkyl or alkoxy chain, the melting point is significantly lowered, allowing for the formation of mesophases. A prominent example is the 4-alkoxy-4'-cyanobiphenyl family of liquid crystals. In its solid form, 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) packs in a lamellar-type bilayer structure, an arrangement induced by hydrogen bonding involving the cyano (-CN) group. nih.gov This demonstrates the critical role of the nitrile group in directing the molecular organization necessary for liquid crystallinity. These materials exhibit distinct transition temperatures between crystalline, smectic A, nematic, and isotropic liquid phases. nih.gov
Table 1: Phase Transition Temperatures of 4′-Octyloxy-4-biphenylcarbonitrile (8OCB)
| Transition | Abbreviation | Temperature (°C) |
|---|---|---|
| Crystalline to Smectic A | TCrA | 52.86 |
| Smectic A to Nematic | TAN | 66.65 |
| Nematic to Isotropic | TNI | 79.10 |
Data sourced from Ossila. nih.gov
Supramolecular Gels: Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional fibrous networks, immobilizing the solvent and creating a gel. This self-assembly is driven by specific, directional non-covalent interactions such as hydrogen bonding and π–π stacking. The this compound structure possesses features conducive to gelation if appropriately modified. Its rigid biphenyl core promotes π–π stacking, while the terminal nitrile groups can act as potent hydrogen bond acceptors. By incorporating hydrogen bond donor sites into derivatives of this compound, it is possible to design molecules that can form the extended, one-dimensional fibrous structures required for gelation.
Host-Guest Systems: The nitrile groups of this compound can act as Lewis basic sites, enabling them to coordinate to metal centers in a form of host-guest chemistry. A clear example is the reaction of this compound (BPCN) with silver(I) salts. sigmaaldrich.com Crystallization with silver trifluoromethanesulfonate (B1224126) results in infinite chains, while crystallization with silver hexafluorophosphate (B91526) yields a complex, nine-fold interpenetrated diamondoid network, specifically [Ag(BPCN)₂]PF₆. sigmaaldrich.com In this structure, the linear BPCN molecule acts as a bridging ligand (the guest), coordinating to silver(I) ions (the host) through its terminal nitrile groups to build a stable, three-dimensional coordination polymer.
Crystal Engineering and Co-crystallization Studies of this compound
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. This compound is a target for such studies due to its linear, rigid geometry and well-defined hydrogen bond accepting groups.
The primary interactions exploited in the crystal engineering of this molecule are C—H···N hydrogen bonds and potential halogen bonds. The nitrogen atom of the nitrile group can act as a hydrogen or halogen bond acceptor, allowing it to form predictable supramolecular synthons with appropriate donor molecules. This directed assembly can be used to construct co-crystals with tailored architectures and properties. For instance, co-crystallization with di-iodotetrafluorobenzene, a strong halogen bond donor, could be expected to form linear chains or networks where the iodine atoms bond to the nitrile nitrogen atoms.
While the crystal structure of the related 4,4′-diethynylbiphenyl is stabilized by a network of weak C—H⋯π interactions, the dicarbonitrile analogue relies more heavily on the specific interactions of its terminal functional groups. nih.gov The formation of the complex coordination network with silver(I) hexafluorophosphate, [Ag(BPCN)₂]PF₆, is a prime example of crystal engineering where the linear geometry of the ligand and the coordination preference of the metal ion are used to construct a complex, non-interwoven diamondoid structure. sigmaaldrich.com This control over the solid-state assembly demonstrates the utility of this compound as a rigid tectonic for building functional supramolecular materials.
Applications in Organic Electronics, Optoelectronics, and Photonics
The extended π-conjugation and electron-accepting nature of the dicyanobiphenyl moiety make this compound and its derivatives promising components for materials used in organic electronic devices.
Charge Transport Characteristics of this compound-Containing Conjugated Materials
Efficient charge transport is essential for the performance of organic electronic devices. In organic semiconductors, charge carriers (electrons and holes) typically move by "hopping" between adjacent molecules or conjugated segments of polymers. The rate of this hopping is highly dependent on the intermolecular electronic coupling and the energetic disorder of the material. The rigid, planar structure of the biphenyl core is beneficial for close π–π stacking, which can enhance electronic coupling and facilitate efficient charge transport. mdpi.com
Materials incorporating the biphenyl core have been investigated for their charge transport properties. For instance, hole mobility in derivatives of N,N′-diphenyl-N,N′-bis(3-methylphenyl)-[1,1′-biphenyl]-4,4′-diamine (TPD) doped into polystyrene has been extensively studied. kaust.edu.sa More directly related, a bipolar host material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which features a biphenyl core functionalized with electron-transporting triazole units, demonstrates electron-favorable transport. nih.gov While it exhibits bipolar charge transport at low electric fields, its electron mobility becomes significantly higher than its hole mobility at higher fields, making it suitable for applications where electron transport is critical. nih.gov The specific mobilities depend on the measurement technique, with values typically in the range of 10⁻⁴ to 10⁻⁷ cm²V⁻¹s⁻¹. mdpi.com
Table 2: Charge Transport Characteristics of a Biphenyl-Core Material (BTBP)
| Property | Condition | Value |
|---|---|---|
| Charge Transport Behavior | Low Electric Field | Bipolar |
| Charge Transport Behavior | High Electric Field | Electron-transporting |
| Electron Mobility | Not specified | Faster than hole mobility at high fields |
Data derived from research on 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP). nih.gov
Luminescent Properties and Performance in Light-Emitting Diodes (LEDs) and Organic Solar Cells (OSCs)
The conjugated biphenyl system serves as a good chromophore, and its derivatives are widely used as luminescent materials or hosts in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the dicyanobiphenyl unit makes it a useful building block for both fluorescent and phosphorescent emitters, as well as for host materials designed to have balanced charge injection and transport.
In OLEDs, derivatives with a biphenyl core have demonstrated high efficiencies. For example, the BTBP host material was used in a sky-blue phosphorescent OLED that achieved a maximum external quantum efficiency (EQE) of 30.2%. nih.gov Other derivatives, such as bicarbazole-benzophenone materials, have been used as emitters in deep-blue fluorescent OLEDs, reaching an EQE of 4.0%, which approaches the theoretical limit for fluorescent emitters. mdpi.com
Table 3: Performance of an OLED Utilizing a Biphenyl-Core Host Material (BTBP)
| Performance Metric | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 30.2% |
| Maximum Current Efficiency | 65.9 cd/A |
| Maximum Power Efficiency | 62.8 lm/W |
Data for a sky-blue phosphorescent OLED using BTBP as the host. nih.gov
In Organic Solar Cells (OSCs), materials containing the biphenylcarbonitrile scaffold can be used to influence the morphology of the active layer. The liquid crystal 4′-octyloxy-4-biphenylcarbonitrile (8OCB), when added to a P3HT:PC₆₀BM active layer blend, acts as a template to improve the crystallization of the P3HT donor polymer and optimize the phase separation, leading to improved device performance. nih.gov OSCs incorporating 6 wt% of 8OCB achieved a power conversion efficiency (PCE) of 3.5%. nih.gov While modest by modern standards, this illustrates the functional role of the biphenylcarbonitrile structure. More advanced non-fullerene acceptors are now enabling OSCs to reach efficiencies over 19%. nih.gov
Table 4: Performance of an OSC Containing a Biphenylcarbonitrile Derivative (8OCB)
| Device Component | Metric | Value |
|---|---|---|
| P3HT:PC₆₀BM with 6 wt% 8OCB | Power Conversion Efficiency (PCE) | 3.5% |
| Open-Circuit Voltage (Voc) | - | |
| Short-Circuit Current (Jsc) | - | |
| Fill Factor (FF) | - |
Data for an OSC where 8OCB was used as an additive to control morphology. nih.gov (Note: Voc, Jsc, and FF were not specified in the source).
Non-Linear Optical (NLO) Properties of this compound Derivatives
Materials with strong non-linear optical (NLO) properties are in demand for applications in photonics, including optical switching and frequency conversion. Third-order NLO effects are particularly important. The key to creating organic molecules with a large NLO response is typically a donor-π-acceptor (D-π-A) structure, where an electron-donating group and an electron-accepting group are connected by a conjugated π-system.
The this compound framework is an excellent candidate for the π-acceptor portion of a D-π-A molecule. The biphenyl system provides the necessary π-conjugation, and the two terminal nitrile groups are strong electron-withdrawing groups. By chemically modifying the biphenyl core to include potent electron-donating groups (such as amino or alkoxy groups), it is possible to design molecules with a significant intramolecular charge-transfer character. This charge-transfer is responsible for large third-order NLO susceptibilities (χ⁽³⁾) and first hyperpolarizabilities (β).
While specific experimental measurements of NLO properties for derivatives of this compound are not widely reported, theoretical and experimental studies on analogous D-π-A systems with dicyanovinyl acceptors confirm the validity of this molecular design strategy. sigmaaldrich.com Such studies show that enhancing the donor strength and extending the π-conjugation length leads to a smaller HOMO-LUMO gap and a significant increase in hyperpolarizability. The NLO properties of these materials are typically characterized using techniques such as the Z-scan method, which can determine both the nonlinear absorption and nonlinear refraction of a material. ucf.edutaylorfrancis.com
4,4 Biphenyldicarbonitrile in Advanced Catalysis and Transformative Organic Reactions
Design of Metal Complexes and Organocatalysts Utilizing 4,4'-Biphenyldicarbonitrile as a Ligand
The rigid, linear, and conjugated structure of this compound (BPCN) makes it an exemplary ligand in the design of sophisticated metal complexes and organocatalytic systems. The two nitrile groups, positioned at opposite ends of the biphenyl (B1667301) backbone, can coordinate to metal centers, acting as monodentate or bidentate bridging ligands. This bridging capability is fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com
In the realm of metal complexes, BPCN is utilized to create structures with specific geometries and electronic properties. The nitrogen atoms of the nitrile groups act as Lewis bases, donating their lone pair of electrons to coordinate with various metal ions. nih.govnsf.gov This interaction is crucial in forming stable, extended networks. For instance, BPCN has been used to synthesize silver(I) coordination polymers where the linear BPCN ligand bridges Ag(I) centers, leading to the formation of one-dimensional chains or more complex three-dimensional networks. sigmaaldrich.com The resulting materials often exhibit interesting properties, such as luminescence or porosity, which can be harnessed for catalytic applications.
The design of MOFs frequently employs ligands like BPCN. taylorfrancis.com MOFs are crystalline materials consisting of metal ions or clusters connected by organic linkers, forming porous structures. researchgate.net The dimensions and chemical environment of the pores can be precisely tuned by selecting appropriate metal nodes and organic linkers. nih.govrsc.org BPCN, with its defined length and rigidity, serves as an ideal linker to construct robust frameworks with high surface areas and accessible catalytic sites. researchgate.net These MOFs can act as heterogeneous catalysts where the metal nodes themselves are the active sites, or the framework can be functionalized to introduce catalytic capabilities. nih.gov
While less common, the biphenyl scaffold of BPCN is also relevant in the design of organocatalysts. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov The rigid biphenyl unit can be incorporated into larger molecular structures to create chiral catalysts. Although direct use of BPCN as an organocatalyst is not prominent, its derivatives, where the nitrile groups are transformed into other functional moieties, can be part of larger, catalytically active systems. The inherent stability and well-defined stereochemical properties of the biphenyl core are advantageous in creating effective and selective organocatalysts. researchgate.net
| Complex/Framework Type | Metal Center | Biphenyl Ligand Role | Structural Feature | Potential Catalytic Application |
|---|---|---|---|---|
| Coordination Polymer | Ag(I) | Bridging Ligand | 1D linear chains sigmaaldrich.com | Lewis acid catalysis |
| Metal-Organic Framework (MOF) | Zn(II), Cu(II) | Linear Linker (Strut) | 3D porous network with high surface area researchgate.net | CO2 cycloaddition, oxidation reactions researchgate.net |
| Supramolecular Coordination Complex | Pt(II), Pd(II) | Bridging Ligand | 2D square metallacycles nih.gov | Host-guest chemistry, photocatalysis |
| Group 13 Metal Complex | Al(III), Ga(III) | Bridging Ligand | 1D polymers, 2D/3D frameworks rsc.org | Lewis acid catalysis |
Role in Nitrile-Based Organic Transformations
The nitrile functional groups are the primary sites of reactivity in this compound, enabling its participation in a variety of transformative organic reactions. The presence of two such groups allows for the possibility of sequential or simultaneous reactions, leading to the formation of polymers or complex heterocyclic structures.
Pinner Reaction: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnih.gov This reaction is typically carried out under anhydrous conditions, often using gaseous hydrogen chloride. nrochemistry.comorganic-chemistry.org The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. nih.gov The resulting Pinner salt is a versatile intermediate. Upon hydrolysis, it can yield an ester; reaction with ammonia (B1221849) or an amine produces an amidine; and treatment with an excess of alcohol can form an orthoester. wikipedia.orgnrochemistry.com For a dinitrile like BPCN, this reaction can be performed at one or both nitrile groups, providing a pathway to synthesize bifunctional molecules such as diamidines or diesters, which are valuable building blocks in polymer and materials science.
Ritter Reaction: The Ritter reaction is another acid-catalyzed transformation of nitriles, in this case reacting with a source of a stable carbocation to form an N-alkyl amide after hydrolysis. wikipedia.orgorganic-chemistry.org The carbocation can be generated from alcohols (tertiary, benzylic) or alkenes in the presence of a strong acid like sulfuric acid. irb.hrias.ac.in The nitrile's nitrogen atom attacks the carbocation, forming a nitrilium ion intermediate. This intermediate is then trapped by water during workup to yield the amide. organic-chemistry.org Applying the Ritter reaction to BPCN allows for the synthesis of bis-amides. This transformation is particularly useful for incorporating the rigid biphenyl unit into polyamide structures, potentially imparting enhanced thermal stability and mechanical strength to the resulting polymers.
[2+2+2] Cycloadditions: Nitriles are valuable substrates in [2+2+2] cycloaddition reactions, which are powerful methods for constructing six-membered rings. In these reactions, a nitrile (acting as a one-atom component) can react with two alkyne molecules, typically catalyzed by a transition metal complex (e.g., cobalt or rhodium), to form a substituted pyridine (B92270) ring. When a dinitrile such as BPCN is used, it can potentially undergo cycloaddition at both ends. This could lead to the formation of oligomers or polymers containing linked pyridine or bipyridine units, which are important ligands in coordination chemistry and materials with interesting photophysical properties. While the term [4+2] cycloaddition is more common, referring to reactions like the Diels-Alder reaction, the [2+2+2] cycloaddition specifically describes the assembly of three two-pi-electron components. mdpi.comresearchgate.net
| Reaction | Reactants | Key Intermediate | Product from BPCN | Significance |
|---|---|---|---|---|
| Pinner Reaction | Alcohol, Strong Acid (e.g., HCl) | Imino ester salt (Pinner Salt) wikipedia.org | Bis(imino ester), Bis(amidine), or Di-ester | Synthesis of bifunctional monomers for polymers. nrochemistry.com |
| Ritter Reaction | Carbocation source (e.g., t-BuOH), Strong Acid (e.g., H₂SO₄) | Nitrilium ion organic-chemistry.org | Bis(N-alkyl amide) | Creation of rigid polyamide structures. wikipedia.org |
| [2+2+2] Cycloaddition | Alkynes, Transition Metal Catalyst | Metallacycle | Bipyridine-containing polymers or macrocycles | Access to conjugated materials and complex ligands. |
Heterogenization Strategies for this compound-Derived Catalytic Systems
Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, is a critical strategy for developing sustainable and industrially viable catalytic processes. It facilitates easy separation of the catalyst from the reaction products, enabling catalyst recycling and reducing product contamination. rsc.orgmdpi.com For catalytic systems derived from this compound, the primary heterogenization strategies involve its incorporation into porous framework materials.
Metal-Organic Frameworks (MOFs): As mentioned, BPCN and its carboxylate analogues (biphenyldicarboxylic acids) are excellent linkers for constructing MOFs. researchgate.net In this context, the entire framework acts as the heterogeneous catalyst. Catalytic activity can arise from:
Open Metal Sites: The metal nodes of the MOF can have coordinatively unsaturated sites that function as Lewis acids, catalyzing reactions like cyanosilylation or cycloadditions. researchgate.net
Functional Linkers: The BPCN linker itself can be chemically modified either before or after MOF assembly (post-synthetic modification) to introduce catalytic groups. nih.gov
Encapsulated Catalysts: The pores of the MOF can be used to encapsulate smaller, catalytically active species like metal nanoparticles, preventing their aggregation and leaching while maintaining their reactivity. nih.gov
Porous Organic Polymers (POPs): POPs are a class of porous materials constructed entirely from organic building blocks linked by strong covalent bonds. nsysu.edu.twmdpi.com Their high stability, low density, and tunable porosity make them excellent supports for catalysts. preprints.orgnih.gov BPCN is a valuable monomer for synthesizing certain types of POPs. For example, through ionothermal synthesis involving the trimerization of nitrile groups, BPCN can be used to create Covalent Triazine Frameworks (CTFs). These materials possess high surface areas and are rich in nitrogen, which can act as a basic site or a coordination site for metal catalysts. nsysu.edu.tw Similarly, BPCN can be incorporated into Conjugated Microporous Polymers (CMPs) through reactions like palladium-catalyzed Sonogashira coupling (if converted to a dihalide derivative) or other polymerization methods. nih.gov The resulting heterogeneous catalysts benefit from the inherent porosity of the polymer support and the stability of the covalent linkages. mdpi.com
These framework-based strategies effectively convert molecular catalysts derived from BPCN into solid, reusable materials, aligning with the principles of green chemistry. nih.gov
| Strategy | Material Type | Role of BPCN | Source of Catalytic Activity | Advantages |
|---|---|---|---|---|
| Framework Construction | Metal-Organic Framework (MOF) | Organic Linker | Metal nodes, functionalized linkers, encapsulated species nih.gov | High surface area, tunable porosity, crystalline structure. researchgate.net |
| Polymerization | Porous Organic Polymer (POP) | Monomer | Functional groups on the polymer backbone, immobilized metal ions. nih.gov | High chemical/thermal stability, low density, metal-free options. mdpi.com |
| Covalent Trimerization | Covalent Triazine Framework (CTF) | Dinitrile Monomer | Triazine linkages, incorporated catalytic sites. nsysu.edu.tw | High nitrogen content, excellent stability. |
Emerging Research Frontiers and Future Perspectives for 4,4 Biphenyldicarbonitrile
Integration into Nanotechnology and Hybrid Material Systems for Enhanced Functionality
The unique chemical architecture of 4,4'-biphenyldicarbonitrile (BPCN) makes it a foundational component for synthesizing sophisticated nanomaterials, particularly porous organic polymers (POPs). rsc.orgrsc.org These materials are constructed from organic building blocks linked by strong covalent bonds, resulting in structures with high surface areas, low densities, and exceptional stability. rsc.org BPCN's role is central to the formation of specific classes of POPs, such as Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs), where its linear geometry and nitrile groups direct the formation of highly ordered, porous networks. sigmaaldrich.commdpi.comnsysu.edu.tw
COFs synthesized using BPCN or similar nitrile-containing monomers exhibit crystalline structures with precisely defined pore sizes and shapes, a feature that is highly desirable for applications requiring molecular-level precision. mdpi.comresearchgate.net The nitrile groups of BPCN can undergo cyclotrimerization to form triazine rings, creating robust, nitrogen-rich CTFs. sigmaaldrich.comnsysu.edu.tw These frameworks are noted for their high thermal and chemical stability. The inherent porosity of these BPCN-derived nanomaterials makes them ideal candidates for applications in gas storage and separation. rsc.org
Furthermore, the biphenyl (B1667301) core of BPCN is being explored in the creation of organic-inorganic hybrid materials. These systems combine the properties of organic components (like processability and functionality) with those of inorganic materials (like rigidity and thermal stability) to achieve enhanced performance. mdpi.comfrontiersin.org For instance, derivatives of the biphenyl structure have been used to prepare hybrid organosilane nanofibers through sol-gel processes combined with electrospinning, demonstrating the versatility of the biphenyl scaffold in creating novel nanostructures. researchgate.net These hybrid materials hold promise for applications in optoelectronics, sensing, and catalysis. researchgate.netnih.gov
| Nanomaterial Type | Key Precursor Role of BPCN | Resulting Properties | Potential Applications |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Linear, rigid building block (linker) | High crystallinity, permanent porosity, high surface area, tunable pore structure. mdpi.comresearchgate.net | Gas storage and separation, catalysis, sensing. rsc.orgresearchgate.net |
| Covalent Triazine Frameworks (CTFs) | Source of nitrile groups for cyclotrimerization. sigmaaldrich.comnsysu.edu.tw | High thermal and chemical stability, nitrogen-rich framework, porosity. rsc.orgnsysu.edu.tw | CO2 capture, heterogeneous catalysis. rsc.org |
| Amorphous Porous Organic Polymers (aPOPs) | Monomer for creating crosslinked polymer networks. nih.gov | High surface area, good stability, ease of functionalization. rsc.orgnih.gov | Gas separation, water treatment. rsc.org |
| Organic-Inorganic Hybrid Materials | Provides a rigid organic scaffold for integration with inorganic components. mdpi.comresearchgate.net | Synergistic properties combining organic and inorganic benefits (e.g., flexibility and stability). frontiersin.org | Optoelectronics, biomedical devices, advanced sensors. researchgate.netnih.gov |
Advanced Materials for Biological Interface Research and Diagnostics (focus on material scaffold, not drug action)
The development of materials that can effectively interface with biological systems is a critical area of research. Materials derived from this compound, particularly porous organic polymers, are emerging as promising candidates for creating sophisticated material scaffolds for diagnostics and biological research. rsc.org The focus in this domain is on the material's structural and surface properties rather than any pharmacological action.
The high surface area and tunable pore structure of BPCN-derived POPs make them excellent platforms for the immobilization of biomacromolecules such as enzymes and antibodies. rsc.org By confining these biological entities within a stable, porous matrix, their activity and stability can be enhanced, leading to the development of highly sensitive and reusable biosensors. The ability to functionalize the polymer backbone allows for the tailoring of surface chemistry to promote specific interactions with target biomolecules, a key requirement for advanced diagnostic devices.
In the field of diagnostics, these materials can serve as scaffolds for bioimaging agents or as components in microfluidic devices for sample analysis. The structural integrity and chemical stability of frameworks like COFs and CTFs ensure that they can withstand the conditions required for biological assays. The concept of using synthetic materials to mimic the scaffolding function of natural structures, such as the cell membrane, is a guiding principle in this research. researchgate.net The ordered arrangement of pores and functional groups in BPCN-based materials can provide a controlled environment for studying cellular interactions and for the development of platforms for high-throughput screening.
| Application Area | Role of BPCN-Based Material Scaffold | Key Material Properties | Potential Impact |
|---|---|---|---|
| Biosensing | Provides a high-surface-area support for immobilizing enzymes, antibodies, or DNA. rsc.org | Tunable porosity, functionalizable surface, high stability. | Development of more sensitive, selective, and reusable diagnostic sensors. |
| Bioimaging | Acts as a nanocarrier for contrast agents or fluorescent probes. | Biocompatibility, controlled loading and release, structural stability. | Enhanced imaging resolution and targeted delivery of imaging agents. |
| Biomacromolecule Immobilization | Creates a protective and stable microenvironment for proteins and other biomolecules. rsc.org | High surface area, defined pore structure, chemical inertness. | Improved enzyme stability for biocatalysis and analytical applications. |
| Cell Culture Scaffolds | Provides a structured, three-dimensional environment for cell growth and tissue engineering research. | Biocompatibility, tunable mechanical properties, porous architecture for nutrient transport. | Advanced platforms for studying cell behavior and developing engineered tissues. |
Environmental Remediation Applications (e.g., Adsorbents for Pollutants, Catalysts for Degradation)
Materials synthesized from this compound are showing significant potential for addressing pressing environmental challenges, particularly in water purification and pollutant removal. rsc.orgrsc.org The high porosity and large surface area of BPCN-derived POPs make them highly effective adsorbents for a variety of contaminants. nsysu.edu.tw
These porous materials can be engineered to have a high affinity for specific pollutants, including organic dyes, heavy metal ions, and persistent organic pollutants. nsysu.edu.twmdpi.com The mechanism of adsorption is often a combination of pore filling, where pollutant molecules become trapped within the porous network, and specific chemical interactions (e.g., π-π stacking, hydrogen bonding) between the pollutant and the polymer framework. mdpi.com The nitrogen-rich structure of triazine-based frameworks, for example, can enhance interactions with certain classes of pollutants.
Beyond simple adsorption, BPCN-based materials can also serve as catalysts or catalyst supports for the chemical degradation of pollutants. nih.gov They can be used to host catalytically active metal nanoparticles, preventing their aggregation and improving their efficiency in advanced oxidation processes. nih.govnih.gov These processes generate highly reactive species, such as hydroxyl radicals, that can break down complex organic pollutants into simpler, less harmful substances. rsc.org The development of photocatalytic systems, where a BPCN-derived framework could potentially absorb light and facilitate the degradation of contaminants, represents another promising research direction. mdpi.comresearchgate.net
| Remediation Strategy | Role of BPCN-Based Material | Target Pollutants | Underlying Mechanism |
|---|---|---|---|
| Adsorption | High-surface-area porous adsorbent. nsysu.edu.tw | Organic dyes, iodine, pesticides, heavy metal ions. nsysu.edu.twmdpi.com | Pore filling, π-π stacking, electrostatic interactions, surface complexation. mdpi.com |
| Catalytic Degradation | Stable support for catalytic nanoparticles (e.g., Fe, Pd). nih.gov | Persistent organic pollutants (e.g., bisphenol A, phenols). nih.govrsc.org | Facilitates advanced oxidation processes (e.g., Fenton-like reactions) to generate reactive oxygen species. nih.gov |
| Photocatalysis | Potential as a photosensitizer or as a support for semiconductor photocatalysts (e.g., TiO2, BiOI). researchgate.net | Dyes (e.g., rhodamine B), phenolic compounds. rsc.orgresearchgate.net | Generation of electron-hole pairs under light irradiation to produce radicals that degrade pollutants. rsc.org |
| Gas Capture/Separation | Selective adsorbent for specific gases. rsc.org | Carbon dioxide (CO2). rsc.org | Size-selective sieving and specific chemical affinity between the gas and the porous framework. |
Sustainability Aspects and Life Cycle Assessment of this compound Production and Application
As the applications of this compound expand, a thorough evaluation of its environmental impact across its entire life cycle becomes imperative. A Life Cycle Assessment (LCA) provides a systematic framework for quantifying the environmental footprint of a chemical product, from raw material extraction ("cradle") to final disposal or recycling ("grave"). wbcsd.orgwhiterose.ac.uk This holistic approach is essential for ensuring that new technologies are genuinely sustainable. rsc.org
The LCA for BPCN would involve several key stages. The first is the analysis of its production process, which includes the environmental costs associated with the raw materials (e.g., 4,4'-biphenol, 4-chlorobenzonitrile), the energy consumed during synthesis, and the waste generated. chemicalbook.com The second stage evaluates the use phase, such as its polymerization into COFs or other materials. This would consider the solvents, catalysts, and energy required for these transformations and the performance and longevity of the final product. pharmtech.combiopharminternational.com Finally, the end-of-life stage must be assessed, exploring the potential for recycling the polymer, degrading it into benign components, or its fate and impact in landfills.
A key goal in the sustainable development of BPCN-based technologies is the adoption of green chemistry principles. pharmtech.com This includes designing more efficient, atom-economical synthesis routes for BPCN itself, minimizing the use of hazardous solvents, and developing energy-efficient methods for creating porous polymers. rsc.orgbioindustry.org The concept of "sustainability by design" encourages researchers to consider the environmental impact at the earliest stages of material development, ensuring that factors like recyclability and resource efficiency are built into the material's structure and application. biopharminternational.com
| LCA Stage | Key Factors for BPCN Assessment | Opportunities for Sustainability Improvement |
|---|---|---|
| Cradle-to-Gate (Production) | Environmental impact of raw material sourcing, energy consumption in synthesis, solvent use, waste stream generation. rsc.org | Utilizing bio-based feedstocks, improving reaction yields, employing greener solvents, developing catalytic synthesis routes. |
| Gate-to-Gate (Use Phase) | Energy and materials required for polymerization (e.g., into COFs), process mass intensity (PMI) of application synthesis. rsc.org | Developing solvent-free or mechanochemical synthesis methods for polymers, enhancing catalyst efficiency to reduce process steps. rsc.org |
| Gate-to-Grave (End-of-Life) | Biodegradability of BPCN-based polymers, potential for chemical recycling back to monomers, toxicity of disposal products. | Designing polymers with reversible covalent bonds for easier recycling, investigating biodegradation pathways. |
Unexplored Reactivity and Derivatization Pathways of this compound
While the cyclotrimerization of its nitrile groups is a well-utilized reaction pathway for forming triazine frameworks, the full reactive potential of this compound remains largely untapped. nsysu.edu.tw The two nitrile (-C≡N) groups are versatile functional handles that can be transformed into a wide array of other chemical moieties, opening doors to new monomers, ligands, and functional materials.
Future research could systematically explore the conversion of the nitrile groups into functionalities such as:
Carboxylic acids (-COOH) via hydrolysis, creating dicarboxylic acid linkers for metal-organic frameworks (MOFs) or polyesters.
Amines (-CH₂NH₂) through reduction, yielding flexible diamine monomers for polyamides and polyimines with different properties than those derived from rigid aromatic amines.
Tetrazoles (-CN₄H) via [2+3] cycloaddition reactions with azides. Tetrazole-containing linkers are known to exhibit high heats of formation and coordinate strongly with metal centers, making them interesting for energetic materials or as proton conductors.
Amidines/Amidoximes by reaction with amines or hydroxylamine, respectively. These groups can act as powerful chelating agents for metal ions, suggesting applications in ion extraction or catalysis.
Beyond the nitrile groups, the biphenyl backbone itself, while generally stable, could be functionalized through electrophilic substitution reactions to introduce additional groups (e.g., -SO₃H, -NO₂, -Br) prior to or after polymerization. This would allow for fine-tuning of properties like hydrophilicity, acidity, or reactivity. The combination of derivatizing the nitrile groups and functionalizing the aromatic core could lead to a vast library of novel building blocks derived from a single, readily available precursor.
| Current/Known Reactions | Potential Derivatization Pathway | Resulting Functional Group | Potential New Material/Application |
|---|---|---|---|
| Cyclotrimerization | Hydrolysis | Carboxylic Acid (-COOH) | Monomers for polyesters, polyamides, and metal-organic frameworks (MOFs). |
| Coordination to metals | Reduction | Amine (-CH₂NH₂) | Flexible linkers for polymers; precursors for new Schiff bases. |
| Conversion to other groups (e.g., acetyl) sigmaaldrich.com | Cycloaddition with azides | Tetrazole (-CN₄H) | Proton-conducting materials, energetic materials, novel ligands for MOFs. |
| - | Reaction with hydroxylamine | Amidoxime (-C(NH₂)NOH) | Highly effective chelating agents for metal ion sequestration (e.g., uranium from seawater). |
Challenges and Opportunities in the Development of Next-Generation Technologies Utilizing this compound
The transition of this compound from a laboratory chemical to a key component in next-generation technologies is filled with both significant challenges and compelling opportunities. Overcoming these hurdles will be crucial for realizing the full potential of BPCN-based materials.
Challenges:
One of the primary obstacles is the scalability of synthesis . While numerous novel porous polymers have been created in academic labs, the large-scale production of highly crystalline and defect-free materials like COFs remains a significant challenge. mdpi.com Many synthesis procedures require long reaction times, high temperatures, and expensive solvents or catalysts, which can be prohibitive for industrial applications. rsc.org
Another challenge is processability . Many BPCN-derived porous polymers are insoluble and infusible powders, making them difficult to shape into practical forms such as thin films, membranes, or fibers for devices. Developing methods to process these materials without compromising their ordered, porous structures is an active area of research. Furthermore, while many frameworks are robust, the long-term chemical and structural stability in harsh industrial or environmental conditions (e.g., acidic or basic media, high humidity) needs to be thoroughly established for specific applications. researchgate.net
Opportunities:
Despite the challenges, the opportunities are vast. The modular nature of synthesis using BPCN allows for the rational design of tailor-made materials . By carefully selecting co-monomers and synthesis conditions, it is possible to precisely control pore size, geometry, and chemical functionality, leading to materials optimized for specific tasks like selective molecular separation or targeted catalysis. rsc.orgmdpi.com
There is a major opportunity in developing greener and more efficient synthesis methods . Innovations in mechanochemistry, microwave-assisted synthesis, and continuous flow reactors could drastically reduce reaction times and energy consumption, making the production of BPCN-based polymers more sustainable and cost-effective. rsc.org
Finally, the creation of advanced hybrid materials and composites represents a significant frontier. Integrating BPCN-derived frameworks with other functional materials—such as conductive nanoparticles for electronics, photoactive molecules for light harvesting, or biocompatible polymers for medical applications—could lead to multifunctional systems with synergistic properties that surpass those of the individual components. researchgate.netresearchgate.net
| Area | Specific Challenges | Specific Opportunities |
|---|---|---|
| Synthesis & Production | Scalability of high-quality material production; long reaction times and harsh conditions. mdpi.comrsc.org | Development of expeditious and green synthesis methods (e.g., mechanochemistry); continuous flow production. rsc.org |
| Material Processing | Insolubility and infusibility of porous polymers, making fabrication of films and membranes difficult. | Post-synthetic modification for improved solubility; development of novel casting and printing techniques. |
| Application & Performance | Ensuring long-term stability in real-world conditions; competition from established materials. researchgate.net | Rational design of materials with precisely tailored functions for high-value applications (e.g., selective separations). rsc.org |
| New Frontiers | Complexity in characterizing multi-component systems. | Creation of multifunctional hybrid materials by integrating with nanoparticles, polymers, or biomolecules. frontiersin.orgresearchgate.net |
Q & A
Basic: What are the common synthetic routes for 4,4'-Biphenyldicarbonitrile, and how are precursors selected?
This compound is typically synthesized via cross-coupling reactions using precursors such as 4-iodocyanobenzene (CAS 3058-39-7) or 4-bromophenylacetonitrile (CAS 99-90-1) . Palladium-catalyzed Ullmann or Suzuki-Miyaura couplings are frequently employed, leveraging aryl halides and nitrile-containing substrates. Precursor selection depends on reactivity, availability, and compatibility with catalytic systems. For example, Suzuki reactions require boronic acid derivatives (e.g., 4-cyanophenylboronic acid, CAS 126747-14-6), while Ullmann couplings utilize copper catalysts for aryl halide dimerization. Reaction optimization often involves varying solvents (e.g., DMF, THF) and temperatures (80–150°C) to balance yield and purity .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- FT-IR Spectroscopy : Confirms nitrile group presence via C≡N stretching vibrations (~2220 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal structure and biphenyl backbone geometry (e.g., orthorhombic systems in coordination polymers) .
- Gas Physisorption (BET) : Measures surface area and pore size distribution in porous materials (e.g., MOFs), following IUPAC guidelines for data interpretation .
- Elemental Analysis : Validates C, H, N composition (±0.3% deviation) .
Advanced: How can researchers design experiments to optimize the synthesis of this compound?
Use Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs to model reaction parameters (temperature, catalyst loading, solvent ratio). For example, a three-factor RSM can identify optimal conditions for maximizing yield while minimizing byproducts . Statistical software (e.g., JMP, Minitab) enables ANOVA to assess significance. Additionally, Design of Experiments (DoE) principles (e.g., factorial designs) help isolate critical variables, such as Pd/Cu catalyst ratios in cross-coupling reactions .
Advanced: How should researchers address contradictory data between characterization methods?
Contradictions (e.g., BET surface area vs. XRD pore size) require multimodal validation :
- Cross-reference thermogravimetric analysis (TGA) with physisorption data to rule out moisture interference .
- Validate crystallinity via PXRD if SEM/TEM suggests amorphous regions .
- Apply principal component analysis (PCA) to spectroscopic datasets to resolve overlapping signals (e.g., nitrile vs. aromatic C-H vibrations) .
Advanced: What are the emerging applications of this compound in coordination polymers?
The compound serves as a rigid linker in lanthanide-based coordination polymers (e.g., [Nd₂(C₆H₈O₄)₃(H₂O)₂]ₙ·n(4,4'-bpy)), enabling tunable porosity for gas storage or catalysis. Hydrothermal synthesis (120–180°C, 24–72 hrs) with NdCl₃ and adipic acid yields crystalline frameworks, characterized by single-crystal XRD and fluorescence spectroscopy . Adjusting ligand ratios or pH during synthesis modulates pore dimensions and thermal stability (>300°C) .
Advanced: How can purity and stability be rigorously assessed for this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
- Stability Studies : Accelerated aging under controlled humidity (40–80% RH) and temperature (25–60°C) monitors degradation via UV-Vis or NMR .
- Thermal Analysis : TGA/DSC identifies decomposition thresholds (typically >200°C) and phase transitions .
Advanced: What safety protocols are critical when handling hazardous byproducts from this compound synthesis?
- Byproduct Identification : GC-MS screens for toxic intermediates (e.g., polyhalogenated biphenyls) .
- Ventilation and PPE : Use fume hoods (≥100 fpm airflow) and nitrile gloves to mitigate exposure to cyanide derivatives .
- Waste Management : Neutralize nitrile-containing waste with alkaline peroxide (pH 10–12) before disposal .
Advanced: How can computational modeling enhance the study of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for nitrile coupling .
- Molecular Dynamics (MD) : Simulates self-assembly in coordination polymers, correlating ligand geometry with porosity .
- QSAR Modeling : Links structural descriptors (e.g., logP, polar surface area) to solubility or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
